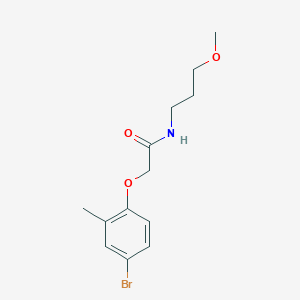
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2). It was first synthesized in 2000 by researchers at the University of Kuopio in Finland. Since then, BML-190 has been widely used in scientific research to study the effects of CB2 receptor activation and inhibition.
作用机制
CB2 receptors are primarily expressed in immune cells, but they are also found in other tissues, such as the brain and peripheral nervous system. Activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide works by selectively blocking the activation of CB2 receptors, which can help to reduce inflammation, pain, and other symptoms associated with various diseases.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. For example, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the migration and invasion of cancer cells by blocking the activation of CB2 receptors. In addition, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
One advantage of using 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide in scientific research is its selectivity for CB2 receptors, which allows researchers to study the specific effects of CB2 receptor activation and inhibition. However, one limitation of using 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide is that it may not accurately reflect the effects of other CB2 receptor antagonists or inverse agonists, which may have different pharmacological properties.
未来方向
There are many potential future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide and CB2 receptors. For example, researchers could investigate the effects of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide on other diseases, such as multiple sclerosis, Alzheimer's disease, and inflammatory bowel disease. In addition, researchers could explore the use of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, researchers could investigate the development of new CB2 receptor antagonists or inverse agonists with improved pharmacological properties.
合成方法
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide involves several steps, including the reaction of 4-bromo-2-methylphenol with 3-chloropropylamine to form 2-(4-bromo-2-methylphenoxy)-N-(3-chloropropyl)acetamide. This intermediate is then reacted with sodium methoxide and methanol to replace the chlorine atom with a methoxy group, resulting in the final product, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide.
科学研究应用
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been used in numerous scientific studies to investigate the role of CB2 receptors in various physiological and pathological processes. For example, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the proliferation of cancer cells, reduce inflammation and pain, and protect against neurodegenerative diseases.
属性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-10-8-11(14)4-5-12(10)18-9-13(16)15-6-3-7-17-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMKYSRGTGQEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

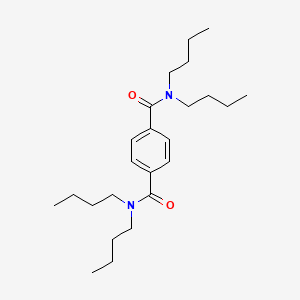
![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
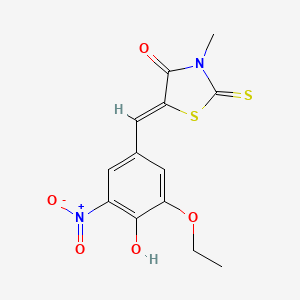
![1-(2-fluoro-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5206949.png)
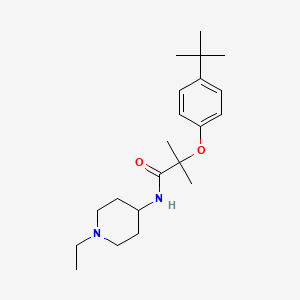
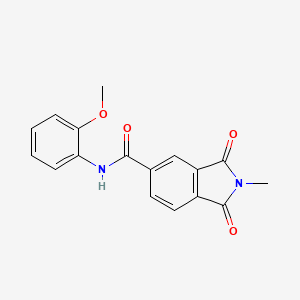

![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)
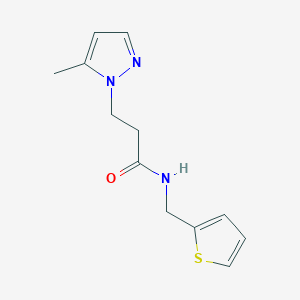
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)